
4,6-Diiodopyrimidine-5-carbonitrile
Übersicht
Beschreibung
4,6-Diiodopyrimidine-5-carbonitrile is a chemical compound with the molecular formula C5HI2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine This compound is characterized by the presence of two iodine atoms at the 4th and 6th positions and a nitrile group at the 5th position of the pyrimidine ring
Wirkmechanismus
Target of Action
The primary target of 4,6-Diiodopyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
This compound acts as an ATP mimicking tyrosine kinase inhibitor . It interacts with EGFR, inhibiting its activity and thus disrupting the signaling pathways that lead to cell growth and proliferation .
Biochemical Pathways
By inhibiting EGFR, this compound affects various biochemical pathways. The inhibition of EGFR disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation .
Result of Action
The inhibition of EGFR by this compound leads to a decrease in cell growth and proliferation . This can result in the arrest of the cell cycle and the induction of apoptosis, leading to the death of cancer cells .
Biochemische Analyse
Biochemical Properties
4,6-Diiodopyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with enzymes such as tyrosine kinases, which are crucial for cell signaling and regulation. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity. This interaction is essential for its potential use as an anticancer agent, as it can disrupt the signaling pathways that promote cancer cell proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis (programmed cell death) by disrupting the epidermal growth factor receptor (EGFR) signaling pathway. This disruption leads to a decrease in cell proliferation and an increase in cell death, making it a promising candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on tyrosine kinases for several weeks, although a gradual decrease in potency is observed. This degradation can impact its long-term efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as weight loss, organ damage, and decreased survival rates have been observed. These findings highlight the importance of optimizing the dosage to balance efficacy and safety in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and elimination from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into inactive metabolites. These metabolites are then excreted through the kidneys. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas such as cell membranes and organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules. Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with nuclear proteins and transcription factors. The presence of specific targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diiodopyrimidine-5-carbonitrile typically involves the iodination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbonitrile with iodine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the selective substitution of chlorine atoms with iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Diiodopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace iodine atoms.
Coupling Reactions: Palladium catalysts and ligands are commonly used in Suzuki or Heck coupling reactions.
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with sodium azide would yield 4,6-diazidopyrimidine-5-carbonitrile, while coupling reactions can produce various biaryl or heteroaryl derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1. Tyrosine Kinase Inhibition
Recent studies have highlighted the potential of 4,6-diiodopyrimidine-5-carbonitrile derivatives as ATP-mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR). A series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their cytotoxic activities against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549). Notably, one derivative exhibited IC50 values ranging from 2.4 to 4.14 μM across these cell lines, demonstrating superior activity compared to the standard EGFR inhibitor erlotinib .
2. COX-2 Inhibition
Another study identified pyrimidine derivatives with significant selectivity for cyclooxygenase-2 (COX-2) inhibition. These compounds displayed anticancer activity comparable to doxorubicin against multiple cell lines, with IC50 values in the nanomolar range. The compounds not only inhibited COX-2 but also induced apoptosis and cell cycle arrest in cancer cells, suggesting their dual role as both anti-inflammatory and anticancer agents .
Analgesic Applications
1. Antinociceptive Properties
Research has also explored the antinociceptive effects of pyrimidine derivatives, including this compound. In experimental models, certain derivatives demonstrated significant pain relief in mice subjected to abdominal constriction tests. The most effective compounds achieved an inhibition rate of up to 88% at specific dosages, indicating their potential as analgesic agents .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
Case Studies
Case Study 1: EGFR Inhibition
A study conducted on a series of pyrimidine derivatives demonstrated that one compound (designated as compound 11) had an IC50 value of 0.09 μM against wild-type EGFR and 4.03 μM against the mutant EGFR T790M. This compound was further shown to induce apoptosis and arrest the cell cycle at the G2/M phase in tumor cells .
Case Study 2: COX-2 Selectivity
Another investigation revealed that certain pyrimidine derivatives not only inhibited COX-2 effectively but also showed enhanced anticancer properties against various cell lines, indicating a correlation between COX-2 inhibition and cancer cell proliferation suppression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloropyrimidine-5-carbonitrile: Similar structure but with chlorine atoms instead of iodine.
4,6-Dibromopyrimidine-5-carbonitrile: Contains bromine atoms instead of iodine.
4,6-Difluoropyrimidine-5-carbonitrile: Contains fluorine atoms instead of iodine.
Uniqueness
4,6-Diiodopyrimidine-5-carbonitrile is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and physical properties compared to its chloro, bromo, and fluoro analogs
Biologische Aktivität
4,6-Diiodopyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and pain management. This article reviews the biological activity of this compound, focusing on its anticancer properties, antinociceptive effects, and potential as a selective COX-2 inhibitor.
Synthesis and Structure
This compound can be synthesized through various methods, including the iodination of pyrimidine derivatives. The compound's structure allows for modifications that enhance its biological activity by altering its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. A notable study synthesized a series of pyrimidine-5-carbonitrile derivatives and evaluated their cytotoxicity against several human tumor cell lines: colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549).
Key Findings:
- Compound 11 showed significant antiproliferative activity, outperforming the standard EGFR inhibitor erlotinib with IC₅₀ values ranging from 2.4 to 4.14 μM across different cell lines .
- The mechanism of action involved cell cycle arrest at the G2/M phase and induction of apoptosis, evidenced by increased levels of caspase-3 in HepG-2 cells .
Table 1: Cytotoxic Activity of Compound 11
Cell Line | IC₅₀ (μM) |
---|---|
HCT-116 | 3.37 |
HepG-2 | 3.04 |
MCF-7 | 4.14 |
A549 | 2.4 |
Antinociceptive Properties
In addition to its anticancer effects, this compound derivatives have been evaluated for their antinociceptive properties. A study assessed the efficacy of various derivatives in reducing pain responses in mice using the abdominal constriction test.
Key Findings:
- The most active compounds demonstrated an inhibition rate of over 88% in abdominal constrictions at doses of 50 mg/kg .
Table 2: Antinociceptive Activity of Selected Derivatives
Compound | Inhibition Rate (%) at 50 mg/kg |
---|---|
3,4-dihydro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-4-oxo-pyrimidine-5-carbonitrile | 88.6 |
3,4-dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile | 88 |
COX-2 Inhibition
The compound has also been investigated for its potential as a selective COX-2 inhibitor. COX-2 is an enzyme implicated in inflammation and pain pathways, making it a target for anti-inflammatory drugs.
Key Findings:
- Derivatives exhibited significant inhibitory activity against COX-2 at low concentrations (10⁻⁸ to 10⁻⁹ M), with some compounds showing IC₅₀ values comparable to established COX-2 inhibitors like celecoxib .
Table 3: COX-2 Inhibition Potency
Compound | IC₅₀ (μM) | % Inhibition at 10⁻⁸ M |
---|---|---|
Compound 3b | 0.20 | 77.01 |
Compound 5b | 0.18 | 75.25 |
Compound 5d | 0.16 | 76.14 |
Case Studies and Future Directions
The promising biological activities of this compound derivatives suggest their potential application in cancer therapy and pain management. Ongoing research aims to further elucidate their mechanisms of action and optimize their pharmacological profiles.
Eigenschaften
IUPAC Name |
4,6-diiodopyrimidine-5-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HI2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXQUEGPLBDQNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)I)C#N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HI2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.